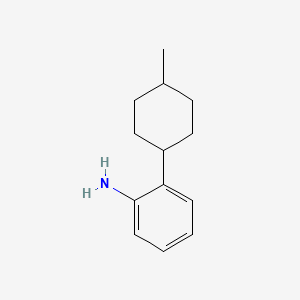

2-(4-Methylcyclohexyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are cornerstone compounds in organic chemistry. The presence of an amino group attached to a benzene (B151609) ring makes these molecules highly versatile. They are crucial precursors in the synthesis of a wide array of industrial and pharmaceutical products.

The reactivity of the aniline structure allows for various chemical transformations, including electrophilic substitution on the aromatic ring and reactions at the amino group. This versatility has led to their widespread use in:

The Dye Industry: Historically, aniline was pivotal in the creation of the first synthetic dyes, such as mauveine. Today, aniline derivatives remain essential for producing a spectrum of azo dyes.

Polymer Science: Anilines are used to produce polyurethanes and other polymers, contributing to materials with diverse properties.

Pharmaceuticals: The aniline scaffold is present in numerous drugs, including analgesics and antimicrobials. Its ability to be readily modified allows for the fine-tuning of a drug's pharmacological profile.

Agrochemicals: Many herbicides and pesticides are synthesized from aniline-based precursors.

The Role of Cyclohexyl-substituted Amines in Advanced Synthesis

The incorporation of a cyclohexyl group into a molecule can significantly influence its physical and chemical properties. Cyclohexyl-substituted amines are no exception and have found a distinct role in advanced chemical synthesis. The non-planar, saturated cyclohexyl ring imparts several key characteristics:

Increased Lipophilicity: The hydrocarbon nature of the cyclohexyl group increases a molecule's solubility in nonpolar environments, a crucial factor in drug design for crossing biological membranes.

Conformational Rigidity: The defined chair and boat conformations of the cyclohexyl ring can introduce a degree of structural rigidity, which can be advantageous in designing molecules that fit specific biological targets.

Stereochemical Complexity: The potential for cis and trans isomers in substituted cyclohexyl rings allows for the exploration of stereochemistry in molecular design.

A notable example of their importance is the use of trans-4-Methylcyclohexyl Amine as a key intermediate in the synthesis of Glimepiride, a medication for type 2 diabetes. innospk.com This highlights how the specific stereochemistry of a cyclohexyl amine can be critical for its application.

Positioning of 2-(4-Methylcyclohexyl)aniline within Current Research Paradigms

While direct and extensive research on this compound is not widely available in current literature, its structure, combining an aniline moiety with a 4-methylcyclohexyl group, places it at an interesting intersection of chemical properties. Based on the established roles of its parent structures, we can infer its potential areas of interest:

As a Novel Building Block: The compound could serve as a unique building block in organic synthesis. The aniline portion provides a reactive handle for further functionalization, while the 4-methylcyclohexyl group offers a way to introduce lipophilicity and specific stereochemical features.

In Medicinal Chemistry: Given the prevalence of both aniline and cyclohexylamine (B46788) structures in pharmaceuticals, this compound represents an unexplored scaffold for drug discovery. Its potential to interact with biological targets could be investigated for various therapeutic areas.

In Materials Science: The combination of an aromatic ring and a bulky aliphatic group could lead to materials with interesting properties, such as liquid crystals or specialized polymers. The 4-methylcyclohexyl group could influence the packing and intermolecular interactions of such materials.

The lack of extensive research on this compound suggests it is an area ripe for exploration. Its synthesis and characterization would be the first steps toward unlocking its potential applications.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(4-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H19N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-5,10-11H,6-9,14H2,1H3 |

InChI Key |

UAWMGJZHHZMGGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 2 4 Methylcyclohexyl Aniline

Direct Synthetic Routes to 2-(4-Methylcyclohexyl)aniline

The synthesis of this compound can be approached through several direct methods, each with its own set of advantages and challenges. These routes focus on efficiently establishing the cyclohexyl-aryl C-C bond and the amino group on the aromatic ring.

Catalytic Reductive Amination Strategies

Catalytic reductive amination encompasses a class of reactions where a carbonyl group is converted into an amine via an intermediate imine. While direct reductive amination between 4-methylcyclohexanone (B47639) and aniline (B41778) would yield N-(4-methylcyclohexyl)aniline, variations of this strategy can be employed to achieve the desired C-alkylation of the aniline ring.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In the context of producing this compound, a plausible strategy involves the coupling of a suitably functionalized aniline precursor with a 4-methylcyclohexyl unit, followed by a reduction step. For instance, a Friedel-Crafts alkylation of a protected aniline with 4-methylcyclohexanol (B52717) in the presence of an acid catalyst can form the C-C bond. A subsequent deprotection and reduction of any nitro groups would yield the target aniline. While not a direct reductive amination in the classical sense, palladium catalysts are often employed in the hydrogenation (reduction) steps of such multi-step sequences. google.com

A related approach is the reductive amination of aldehydes and ketones using a reducing agent in the presence of an amine. organic-chemistry.org While typically used for N-alkylation, modifications of this reaction can be envisioned for C-alkylation under specific catalytic conditions.

A more recent and atom-economical approach for the synthesis of primary anilines is through the acceptorless dehydrogenative aromatization of cyclohexanones with an ammonia (B1221849) source. acs.orgnih.govresearchgate.net This method avoids the need for stoichiometric oxidizing agents (acceptors) by producing hydrogen gas as the primary byproduct. rsc.org

In this strategy, 4-methylcyclohexanone would react with ammonia in the presence of a heterogeneous palladium catalyst, such as palladium nanoparticles supported on magnesium hydroxide (B78521) (Pd/Mg(OH)₂). acs.orgnih.gov The reaction proceeds through the formation of a cyclohexanimine intermediate, which then undergoes dehydrogenation to form the aromatic aniline. The basic support plays a crucial role in promoting the dehydrogenation of the imine intermediate while suppressing the formation of secondary amine byproducts. acs.orgnih.gov

| Catalyst | Nitrogen Source | Key Features |

| Pd@Mg(OH)₂ | Ammonia (NH₃) | High selectivity for primary anilines, acceptorless, reusable catalyst. acs.orgnih.gov |

| Pd/HAP | Hydrazine (N₂H₄) | Suppresses secondary amine formation, strong nucleophilicity of hydrazine. rsc.orgrsc.org |

This methodology is particularly attractive due to its high selectivity and the use of readily available starting materials. researchgate.net

The reductive coupling of nitroarenes with phenols presents another potential, albeit less direct, pathway. A more common strategy involves the reductive coupling of nitroarenes with other partners, such as boronic acids or alkenes, to form C-N bonds. mit.edursc.org To synthesize this compound via a strategy involving a nitroarene, one would typically start with a precursor where the C-C bond is already established, such as 2-(4-methylcyclohexyl)nitrobenzene. This precursor could then be reduced to the corresponding aniline using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C).

A hypothetical direct reductive coupling would involve the reaction of a nitroarene with a cyclohexyl derivative under reductive conditions to form both the C-C and C-N bonds. However, such one-pot reactions are complex and less documented for this specific substitution pattern.

Nucleophilic Substitution Approaches for Aniline Derivatives

Nucleophilic substitution reactions offer a classical approach to forming C-N and C-C bonds. organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, a nucleophilic substitution strategy could involve the reaction of an organometallic reagent derived from 4-methylcyclohexane with a suitably substituted aniline derivative.

The Gabriel synthesis, a well-known method for preparing primary amines, utilizes a phthalimide (B116566) anion as an ammonia surrogate in a nucleophilic substitution reaction with an alkyl halide. libretexts.org While typically used for N-alkylation, this principle could be adapted to a more complex, multi-step synthesis of the target molecule.

C-N Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, offering high efficiency and functional group tolerance. numberanalytics.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgyoutube.com To synthesize this compound, one could envision a coupling between 2-bromo- or 2-chloro-(4-methylcyclohexyl)benzene and an ammonia equivalent. acs.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

| Catalyst System | Substrates | Key Features |

| Pd(OAc)₂ / X-Phos | Aryl halides and amines | Broad substrate scope, high yields. beilstein-journals.org |

| Pd₂(dba)₃ / BINAP | Aryl triflates and primary amines | Good for primary amines, reliable. wikipedia.org |

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible route would be the coupling of a 4-methylcyclohexylboronic acid with a protected 2-bromoaniline (B46623) or 2-iodoaniline. mdpi.com Following the coupling reaction, a deprotection step would yield the final product. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. harvard.edu

| Catalyst | Base | Solvents |

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene (B28343), DME, water |

| Pd(dppf)Cl₂ | Cs₂CO₃, K₃PO₄ | Dioxane, THF |

These cross-coupling methods represent some of the most versatile and reliable strategies for the synthesis of substituted anilines like this compound.

Copper-Catalyzed Amination using Aryl Halides

The copper-catalyzed N-arylation of amines, historically known as the Ullmann condensation or Goldberg reaction, is a fundamental method for forming aryl-amine bonds. wikipedia.orgmagtech.com.cn This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction between a 2-haloaniline derivative and 4-methylcyclohexyl bromide or a similar reactive species, or more commonly, the coupling of 1-halo-2-(4-methylcyclohexyl)benzene with an ammonia source.

Traditional Ullmann conditions were often harsh, requiring high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene. wikipedia.orgmagtech.com.cn However, significant advancements have led to the development of milder and more efficient catalytic systems. Modern protocols utilize catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in combination with various ligands that facilitate the reaction. organic-chemistry.orgmdpi.com

The role of the ligand is crucial in stabilizing the copper catalyst and increasing its reactivity, allowing the reaction to proceed at lower temperatures. mdpi.com A variety of ligands have been found to be effective, including amino acids like L-proline and N,N-dimethylglycine, diamines, and pyridyldiketones. mdpi.comchemrxiv.org For instance, the use of L-proline as a ligand allows the coupling of alkylamines with aryl halides to occur at significantly lower temperatures than required for the arylation of anilines. mdpi.com The choice of base and solvent is also critical; common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent. organic-chemistry.orgmdpi.com Some modern methods even allow the reaction to proceed in the absence of organic solvents, using aqueous ammonia, which enhances the green profile of the synthesis. organic-chemistry.orgresearchgate.net

Table 1: Representative Copper-Catalyzed Amination Systems

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | L-proline | K₂CO₃ | DMSO | 60-90 | organic-chemistry.orgmdpi.com |

| Cu₂O | N,N'-diaryl diamine | K₃PO₄ | Toluene | 80-110 | nih.gov |

| CuI | 4-hydroxy-l-proline | Cs₂CO₃ | DMSO | Varies | organic-chemistry.org |

| CuI-nanoparticles | None | NH₃ (aq) | Water | 80-120 | organic-chemistry.org |

| Cu(I) | Pyridyldiketone | K₃PO₄ | Dioxane | 40-80 | chemrxiv.org |

Palladium-Catalyzed Amination of Aryl Halides with Amines

The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.orgacsgcipr.org This cross-coupling reaction offers significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. mit.edu The synthesis of this compound via this method would involve the coupling of an appropriately substituted aryl halide, such as 1-bromo-2-(4-methylcyclohexyl)benzene, with an amine source, or the reaction of a 2-haloaniline derivative with a 4-methylcyclohexyl-containing coupling partner.

The efficacy of the Buchwald-Hartwig reaction relies on a carefully selected combination of a palladium precursor, a phosphine-based ligand, and a base. beilstein-journals.org Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.orgmit.edu The ligands are typically bulky, electron-rich phosphines that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org

A wide array of specialized phosphine ligands has been developed to optimize the reaction for different substrates. Notable examples include biaryl phosphine ligands like X-Phos and RuPhos, and chelating ligands such as BINAP. mit.edubeilstein-journals.orgnih.gov The choice of base is also critical, with sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and potassium phosphate (B84403) (K₃PO₄) being commonly employed. beilstein-journals.orgnih.gov These reactions are typically carried out in aprotic solvents like toluene or 1,4-dioxane. acsgcipr.orgnih.gov The development of highly active catalyst systems has enabled the use of less reactive but more accessible aryl chlorides as substrates, often at low catalyst loadings. mit.edu

Table 2: Common Palladium Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 80-110 | beilstein-journals.orgnih.gov |

| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | RT-100 | mit.edu |

| Pd(OAc)₂ | (rac)-BINAP | Cs₂CO₃ | Toluene | 100 | mit.edu |

| Pd-precatalyst | KPhos | KOH | Dioxane | 100 | nih.gov |

| Pd-NHC Precatalyst | IPr((NMe₂)₂) | K₂CO₃ | Dioxane | 120 | nih.gov |

Stereochemical Control in this compound Synthesis

The structure of this compound contains two stereocenters on the cyclohexane (B81311) ring (at C1 and C4), which means it can exist as two diastereomers: cis and trans. Controlling the stereochemistry during synthesis is crucial for obtaining a specific isomer, which can have distinct physical properties and biological activities.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to produce one diastereomer in preference to another. A powerful strategy for achieving this is the asymmetric reductive amination of a prochiral ketone. For the synthesis of this compound, this could involve the reaction of 4-methylcyclohexanone with a suitable aniline derivative (e.g., 2-aminobenzaldehyde (B1207257) followed by reduction) or an aniline equivalent under reducing conditions.

Research has shown that the direct asymmetric reductive amination of substituted cycloaliphatic ketones can be highly diastereoselective. dicp.ac.cn For example, the palladium-catalyzed reductive amination of 2-methylcyclohexanone (B44802) with various anilines yields exclusively the cis-N-(2-methylcyclohexyl)amines. dicp.ac.cnrsc.org This high degree of stereocontrol is attributed to the steric interactions during the reaction, where the hydride attacks the intermediate cyclic imine preferentially from the less hindered face, leading to the cis product. rsc.org

Applying this principle, the reaction of 4-methylcyclohexanone with an appropriate aniline precursor using a chiral palladium catalyst system could be expected to favor one diastereomer. The choice of catalyst, ligand (such as BINAP derivatives), and reaction conditions (hydrogen pressure, temperature) are critical factors that influence both the yield and the diastereoselectivity of the transformation. dicp.ac.cn

Table 3: Comparison of Stereoselective Approaches

| Method | Key Substrate(s) | Stereocontrol Element | Expected Outcome | Reference |

|---|---|---|---|---|

| Stereospecific Coupling | trans-4-methylcyclohexylamine + Aryl Halide | Substrate Control | trans-2-(4-Methylcyclohexyl)aniline | thieme-connect.com |

| Diastereoselective Reductive Amination | 4-Methylcyclohexanone + Aniline derivative | Catalyst/Reagent Control | Predominantly one diastereomer (cis or trans) | dicp.ac.cnrsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical syntheses that are safer, more efficient, and environmentally benign. kahedu.edu.in The synthesis of this compound can be evaluated and optimized using these principles.

Catalysis (Principle 9): The use of copper- and palladium-catalyzed amination reactions is a prime example of this principle. Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, which minimizes waste. acs.orgresearchgate.net The move from classical Ullmann reactions requiring stoichiometric copper to modern catalytic versions represents a significant green advancement. wikipedia.orgacsgcipr.org

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions like the Buchwald-Hartwig amination generally have high atom economy compared to classical methods that may involve protection/deprotection steps or produce significant stoichiometric byproducts. acs.org

Less Hazardous Chemical Syntheses (Principle 3): This principle encourages the use and generation of substances with little to no toxicity. kahedu.edu.in Modern catalytic methods often proceed under milder conditions, reducing the risk of side reactions and the formation of hazardous byproducts. chemrxiv.orgnih.gov

Safer Solvents and Auxiliaries (Principle 5): Many traditional cross-coupling reactions use hazardous organic solvents like toluene or dioxane. acsgcipr.org Green chemistry encourages the use of safer alternatives. Research into performing copper-catalyzed aminations in water or polyethylene (B3416737) glycol (PEG) demonstrates a move towards more environmentally friendly solvent systems. kahedu.edu.inresearchgate.net Some processes can even be performed solvent-free. kahedu.edu.in

Design for Energy Efficiency (Principle 6): Energy requirements should be minimized. The development of highly active catalysts that allow reactions to be conducted at lower temperatures, even at room temperature in some cases, significantly reduces energy consumption compared to the high temperatures required for traditional Ullmann reactions. nih.govmit.edu

Reduce Derivatives (Principle 8): Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The high chemoselectivity of modern catalytic systems often allows for the direct coupling of functionalized substrates, obviating the need for protection and deprotection steps. mit.edu

By incorporating these principles, the synthesis of this compound can be designed to be not only efficient but also sustainable. rsc.org

Reaction Mechanisms and Mechanistic Investigations of 2 4 Methylcyclohexyl Aniline Transformations

Pathways in Reductive Amination and Dehydrogenation

The synthesis of aniline (B41778) derivatives, including structures related to 2-(4-methylcyclohexyl)aniline, can be achieved through the reductive amination of cyclohexanones followed by dehydrogenation. This process involves a sequence of catalytic steps where an amine is formed, which then undergoes aromatization.

Hydrogenation and Aromatization Mechanisms

The formation of substituted anilines from cyclohexanone (B45756) precursors is a reversible process involving hydrogenation and dehydrogenation (aromatization) steps. In the synthesis of primary anilines from cyclohexanones and ammonia (B1221849), a critical step is the dehydrogenative aromatization of an intermediate species on a catalyst surface, often palladium (Pd). For instance, the reaction of 4-methylcyclohexanone (B47639) with ammonia over a Pd catalyst can lead to 4-methylaniline. This transformation is essentially the reverse of aromatic ring hydrogenation.

Conversely, related catalytic systems are used for the full hydrogenation of aromatic rings. The hydrogenation of 4,4′-methylenebis(aniline) (MDA) yields H12MDA, a fully saturated analog, highlighting the hydrogenation pathway. rsc.org The choice of catalyst and reaction conditions (e.g., hydrogen pressure) determines whether the equilibrium favors the aromatic aniline or the saturated cyclohexylamine (B46788). rsc.org For example, in the reductive amination of bisphenol F (BPF), low hydrogen pressure can lead to the formation of partially dehydrogenated products like 4-(4-aminobenzyl)phenol. rsc.org

Imine Intermediate Formation and Subsequent Reduction

A common pathway in reductive amination involves the initial condensation of a carbonyl compound (like 4-methylcyclohexanone) with an amine or ammonia to form an imine or a related intermediate. This step is typically reversible. The imine is then subsequently reduced to the corresponding amine.

However, in the context of primary aniline synthesis via dehydrogenation, the desired primary aniline product can itself react with the starting cyclohexanone. This reaction forms an N-cyclohexylidene-aniline imine intermediate. This imine can then be reduced by hydrogen transfer, leading to the formation of undesired secondary amines, such as N-cyclohexylanilines. For example, in the reaction of 4-methylcyclohexanone with ammonia, the initially formed 4-methylaniline can react with another molecule of 4-methylcyclohexanone to form an imine, which is then reduced to the secondary amine 4-methyl-N-(4-methylcyclohexyl)aniline. This competing reaction pathway reduces the selectivity for the desired primary aniline.

C-H Functionalization Mechanisms

Direct functionalization of carbon-hydrogen (C-H) bonds on the aniline ring represents an efficient method for synthesizing complex derivatives. These reactions often employ transition metal catalysts to achieve high selectivity at specific positions, avoiding the need for pre-functionalized starting materials. acs.orgacs.org

Para-Selective C-H Olefination of Aniline Derivatives

While ortho-functionalization of anilines is common using directing groups, achieving para-selectivity is more challenging. acs.orgnih.gov A significant advancement is the use of a palladium catalyst with a bidentate thioether-carboxylic acid (S,O-ligand) for the highly para-selective C-H olefination of various aniline derivatives. acs.orgru.nl This catalytic system demonstrates high efficiency and works for a broad range of substrates, including tertiary, secondary, and primary anilines, under mild, aerobic conditions. acs.orgru.nl

The reaction of N,N-dimethylaniline with ethyl acrylate (B77674) using a Pd/S,O-ligand catalyst furnishes the para-olefinated product with excellent selectivity (p:o > 19:1). acs.org In contrast, the reaction without the S,O-ligand results in a mixture of isomers with poor yield. acs.org The high para-selectivity is attributed to electronic factors, with the reaction favoring the most electron-rich position on the aniline ring. rsc.org The S,O-ligand is believed to accelerate the rate-limiting C-H bond cleavage step by promoting the formation of more reactive cationic palladium species. rsc.orgnih.gov

The proposed mechanism can proceed either through an electrophilic palladation pathway, where the deprotonation of the Wheland intermediate is rate-limiting, or via a base-assisted internal electrophilic-type substitution (BIES) mechanism. ru.nl

| Entry | Aniline Substrate | Product | Yield (%) | p:o Ratio |

| 1 | N,N-Dimethylaniline | 3a | 71 | >19:1 |

| 2 | N,N-Diethylaniline | 3b | 83 | >19:1 |

| 3 | N-Methyl-N-benzylaniline | 3c | 85 | >19:1 |

| 4 | N-Benzylaniline | 3d | 78 | >19:1 |

| 5 | 3-Methyl-N,N-dimethylaniline | 3h | 75 | >19:1 |

| 6 | 3-Fluoro-N,N-dimethylaniline | 3j | 65 | >19:1 |

| 7 | 3-(Trifluoromethyl)-N,N-dimethylaniline | 3k | 45 | >19:1 |

| Data sourced from a study on Pd/S,O-ligand catalyzed olefination. acs.org The reaction conditions typically involve the aniline, ethyl acrylate, a Pd(OAc)₂ catalyst, the S,O-ligand, and an oxidant in a suitable solvent. |

Kinetic Isotopic Effects in C-H Bond Cleavage

Kinetic Isotope Effect (KIE) studies are crucial for elucidating reaction mechanisms, particularly for determining if C-H bond cleavage is the rate-determining step (RDS). pkusz.edu.cn In the context of the Pd/S,O-ligand catalyzed para-selective olefination of aniline derivatives, a significant primary kinetic isotope effect was observed. acs.orgru.nl

When comparing the reaction rates of N,N-dimethylaniline and its deuterated counterpart (N,N-dimethylaniline-d5), the following KIE values were measured:

With S,O-ligand: kH/kD = 6.2 acs.orgru.nl

Without S,O-ligand: kH/kD = 8.5 acs.orgru.nl

These large primary KIE values strongly suggest that the C-H bond cleavage is the turnover-limiting step in both the ligated and unligated reactions. acs.orgru.nl The fact that a large KIE is observed in both cases indicates that the S,O-ligand does not change the fundamental mechanism of C-H activation but rather accelerates its rate. ru.nl Similar studies on other C-H functionalization reactions of arenes using this catalytic system also found large KIE values (e.g., kH/kD = 4.0 for benzene), supporting C-H activation as the RDS. nih.gov In other palladium-catalyzed C-H arylations of unprotected anilines, a KIE of 4.2 has also pointed to an irreversible C-H activation as the rate-limiting step. nih.govuva.es

Nucleophilic Addition Mechanisms

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in nucleophilic addition reactions with various electrophiles.

A classic example is the nucleophilic addition of an amine to an aldehyde or ketone. In this mechanism, the aniline nitrogen attacks the electrophilic carbonyl carbon. This process is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The initial attack forms a tetrahedral intermediate called a carbinolamine. This intermediate can then dehydrate to form an imine (Schiff base). rsc.org

Michael Addition Pathways with Related Anilines

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. masterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-poor alkene, referred to as a Michael acceptor. masterorganicchemistry.comorganicchemistrytutor.com In the context of aniline derivatives, the nitrogen atom's lone pair of electrons allows it to act as a nucleophile in a variant known as the aza-Michael addition. This reaction is a highly efficient method for creating carbon-nitrogen bonds, which are prevalent in many biologically active molecules and are key intermediates in the synthesis of nitrogen-containing heterocycles. academie-sciences.fr

The nucleophilicity of aromatic amines like this compound is generally lower than that of aliphatic amines, making their use in Michael additions more challenging. However, research has shown that these reactions can be facilitated under specific conditions. The reaction mechanism typically begins with the nucleophilic attack of the aniline's amino group on the β-carbon of the activated alkene. organicchemistrytutor.com This forms a new C-N bond and generates an enolate intermediate, which is subsequently protonated during workup to yield the final β-amino carbonyl compound. masterorganicchemistry.comorganicchemistrytutor.com

Several factors significantly influence the success and mechanism of aza-Michael additions involving anilines. The solvent, in particular, plays a crucial role. Studies have shown that the hydrogen bond donor ability of the solvent can profoundly affect the reaction. academie-sciences.fr For weakly nucleophilic anilines, very polar protic solvents such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been found to promote the conjugate addition, even without an external catalyst. academie-sciences.fr This is attributed to the solvent's ability to activate the Michael acceptor by forming a hydrogen bond with the carbonyl oxygen. academie-sciences.fr

In some cases, a double Michael addition can occur, especially with highly reactive Michael acceptors like divinyl sulfone. Substituted anilines can undergo a facile double Michael addition to form substituted phenylthiomorpholine dioxide, a reaction that can be catalyzed by Lewis acids like AlCl₃ or phosphoric acid (H₃PO₄). researchgate.net

The table below summarizes the effect of different solvents and additives on the aza-Michael addition of 2-methoxyaniline to methyl crotonate, illustrating the principles that would apply to related anilines. academie-sciences.fr

Table 1: Solvent and Additive Effects in the Aza-Michael Addition of 2-Methoxyaniline

| Entry | Solvent | Additive (1 equiv.) | Conversion (%) |

| 1 | MeOH | None | <5 |

| 2 | TFE | None | 20 |

| 3 | MeOH | Phenol | 19 |

| 4 | HFIP | None | 50 |

Data sourced from a study on the aza-Michael addition of functionally substituted anilines to enoates. academie-sciences.fr

Role of Catalysts and Ligands in Reaction Mechanisms

Catalysts and their associated ligands are pivotal in directing the outcome and efficiency of transformations involving aniline derivatives. In recent years, metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying anilines, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org

A notable example is the para-selective C-H olefination of aniline derivatives using a palladium catalyst system. acs.orgnih.gov Research has demonstrated that a catalyst system based on Pd(OAc)₂ with a specially designed S,O-ligand can achieve high yields and exceptional para-selectivity in the olefination of a broad range of anilines, including tertiary, secondary, and primary ones. nih.gov The S,O-ligand is crucial for this high performance; in its absence, both yield and selectivity are significantly diminished. acs.orgnih.gov Mechanistic investigations, including kinetic isotope effect studies, suggest that the C-H bond cleavage is the turnover-limiting step in this transformation, both with and without the ligand. acs.org The ligand appears to accelerate this rate-limiting step, enabling the reaction to proceed under mild conditions. acs.org

The choice of ligand is also critical in classic cross-coupling reactions such as the Buchwald-Hartwig amination for C-N bond formation. The development of bulky, electron-rich biaryl phosphine (B1218219) ligands has revolutionized this area by creating more stable and reactive palladium catalysts. sigmaaldrich.com These advanced catalyst systems allow for lower catalyst loadings, shorter reaction times, and can activate a wider range of substrates under milder conditions. sigmaaldrich.com

Catalysts also play a key role in the synthesis of anilines themselves. For instance, the dehydrogenative synthesis of primary anilines from cyclohexanones and ammonia can be achieved using a supported palladium nanoparticle catalyst (Pd/HAP). researchgate.net A key challenge in this reaction is the side-reaction where the desired primary aniline reacts further with the cyclohexanone starting material. Researchers found that adding styrene (B11656) to the reaction mixture selectively inhibits this side-reaction by preferentially adsorbing onto the palladium nanoparticle surface, thus blocking the adsorption of the intermediate N-cyclohexylidene-aniline and leading to high selectivity for the primary aniline product. researchgate.net

The table below details the substrate scope for the Pd/S,O-ligand catalyzed para-selective olefination of N,N-diethylaniline with various activated olefins, showcasing the versatility of this catalytic system. acs.orgnih.gov

Table 2: Pd/S,O-Ligand Catalyzed Olefination of N,N-Diethylaniline with Various Olefins

| Entry | Olefin | Product | Yield (%) | p:o:m ratio |

| 1 | Methyl acrylate | 4a | 96 | >20:1:0 |

| 2 | Cyclohexyl acrylate | 4b | 85 | >20:1:0 |

| 3 | Phenyl acrylate | 4c | 91 | >20:1:0 |

| 4 | N,N-Dimethylacrylamide | 4e | 75 | >20:1:0 |

| 5 | Methyl vinyl ketone | 4f | 70 | >20:1:0 |

| 6 | Diethyl vinylphosphonate | 4g | 78 | 19:1:0 |

| 7 | Phenyl vinyl sulfone | 4h | 62 | >20:1:0 |

Yields and selectivities were determined by ¹H NMR analysis of the crude mixture. Data sourced from studies on para-selective C-H olefination of aniline derivatives. acs.orgnih.gov

Derivatives and Analogues of 2 4 Methylcyclohexyl Aniline: Synthesis and Structure Activity Relationship Studies

Synthesis of N-Substituted 2-(4-Methylcyclohexyl)aniline Analogues

The nitrogen atom of the aniline (B41778) group is a prime site for substitution, enabling the synthesis of a diverse array of analogues with modulated properties. Common synthetic strategies involve alkylation, amidation, and reductive amination.

Reductive amination is a widely employed method for introducing substituents to the aniline nitrogen. For instance, cyclohexyl-substituted aniline derivatives can be reacted with aldehydes or ketones, such as 3-formylbenzoic acid, to yield N-substituted products. nih.gov This process typically involves the formation of an intermediate imine, which is subsequently reduced to the corresponding amine.

Another key synthetic route is N-alkylation, often achieved through nucleophilic substitution reactions. The aniline nitrogen can be deprotonated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to enhance its nucleophilicity, followed by reaction with an alkyl halide. This method allows for the introduction of various alkyl chains.

Furthermore, amide bond formation is a crucial strategy for creating N-substituted analogues. Carboxylic acids can be coupled with the aniline moiety using coupling agents or by converting the acid to a more reactive species like an acid chloride. mdpi.com For example, N-substituted 2-phenylaminoquinazolines can be synthesized by reacting 4-methoxy-N-substituted-anilines with 2-chloroquinazolines in the presence of a palladium catalyst. nih.gov These synthetic approaches provide a robust toolkit for generating libraries of N-substituted this compound analogues for SAR studies. Research has shown that even the introduction of a simple benzyl (B1604629) group can lead to a significant change in biological activity, highlighting the sensitivity of the scaffold to N-substitution. nih.gov

Modification of the Cyclohexyl Moiety

The size, shape, and substitution pattern of the cyclohexyl ring are critical determinants of the molecule's interaction with biological targets. The hydrophobic nature of this group is often crucial for activity, and modifications to this part of the scaffold can lead to significant changes in potency and selectivity. nih.gov

The position of the methyl group on the cyclohexyl ring can have a profound impact on biological activity. Structure-activity relationship studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Janus kinase 3 (JAK3) revealed significant differences in inhibitory potency based on the methylcyclohexylamine isomer used. jst.go.jp

In this study, the 2-methylcyclohexylamine (B147291) analogue (14c ) was identified as a potent inhibitor. When the methyl group was moved to the 3-position (11i ), the resulting analogue showed even more potent JAK3 inhibitory activity. However, shifting the methyl group to the 4-position (11j ) led to a noticeable decrease in inhibitory activity compared to the 2-methyl and 3-methyl isomers. jst.go.jp Similarly, in another study, a carboxamide derivative possessing a 2-methyl-cyclohexane group attached to the amide bond (3h ) exhibited potent inhibitory activity against lipoxygenase (LOX), while its N-phenyl counterpart (3i ) was inactive. mdpi.com

These findings underscore that the spatial arrangement of the methyl group on the cyclohexyl ring is a critical factor for optimizing molecular interactions with the target protein. The 2- and 3-positions appear to provide a more favorable orientation for binding in these specific examples than the 4-position.

Table 1: SAR of Isomeric Methylcyclohexyl Substitutions on JAK3 Inhibition

| Compound | Cyclohexyl Substituent | hJAK3 IC₅₀ (nM) |

| 14c | 2-Methylcyclohexyl | 5.1 |

| 11i | 3-Methylcyclohexyl | 3.0 |

| 11j | 4-Methylcyclohexyl | 14 |

| Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives. jst.go.jp |

Beyond altering the methyl group's position, introducing other or additional substituents to the cyclohexyl ring offers another avenue for SAR exploration. Research has shown that replacing the methyl group at the 2-position of the cyclohexyl ring with an ethyl group (11g ) or a dimethyl group (11h ) maintained potent JAK3 inhibitory activity. jst.go.jp This suggests that increasing the steric bulk at this position can be well-tolerated and even beneficial for activity.

The synthesis of these more complex cyclohexyl analogues can be achieved through various means. For example, N-((1-methylcyclohexyl)methyl)aniline has been prepared via the reaction of N-methylaniline with vinylcyclohexane, catalyzed by a Tantalum complex. google.com In some studies, entirely different hydrophobic groups, such as a norbornyl moiety, have been explored as alternatives to the substituted cyclohexyl ring to probe the nature of the hydrophobic interactions with the target protein. nih.gov These modifications highlight the importance of the cycloalkyl group's hydrophobicity and steric profile in defining the inhibitory activity of the parent molecule. nih.gov

Functionalization of the Aniline Ring

The aromatic aniline ring provides a rich platform for functionalization, allowing for the introduction of various substituents that can modulate the electronic properties, solubility, and binding interactions of the molecule.

Halogenation of the aniline ring is a common strategy in drug design. The introduction of fluorine, chlorine, or bromine atoms can alter the molecule's metabolic stability, lipophilicity, and binding affinity. For example, 2-fluoro-6-(3-methylcyclohexyl)aniline (B15263146) has been synthesized via palladium-catalyzed Buchwald-Hartwig amination, coupling 2-fluoro-6-bromoaniline with 3-methylcyclohexylmagnesium bromide. The electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring.

Patents describe the synthesis of various 4-alkyl-2-haloaniline derivatives, including 4-t-butyl-2-fluoroaniline and 2-bromo-4-t-butylaniline, as intermediates for pharmaceuticals. google.com The presence of trifluoromethyl groups, as seen in N2-(p-trifluoromethyl)aniline-substituted pyrimidines, has been shown to result in potent antiproliferative activity. researchgate.net

Alkoxy groups, such as methoxy (B1213986) substituents, are also frequently incorporated. The synthesis of compounds like 4-chloro-N-(cyclohexylmethyl)-3-methoxyaniline demonstrates the combination of both halo and alkoxy substitutions to fine-tune molecular properties. These substitutions can enhance polarity and hydrogen-bonding capacity, which may affect solubility and biological interactions.

Table 2: Examples of Substituted Aniline Derivatives

| Compound Name | Aniline Ring Substituents | Cyclohexyl Moiety | Reference |

| 2-Fluoro-6-(3-methylcyclohexyl)aniline | 2-Fluoro | 3-Methylcyclohexyl | |

| 4-t-Butyl-2-chloroaniline | 2-Chloro, 4-t-Butyl | (Not present) | google.com |

| 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline | 3-Methoxy, 4-Chloro | Cyclohexylmethyl (on N) | |

| N2-(p-Trifluoromethyl)aniline-pyrimidine derivative | 4-Trifluoromethyl (on N-phenyl) | (Part of larger structure) | researchgate.net |

Advanced functionalization of the aniline ring can be achieved through carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. Palladium-catalyzed reactions are powerful tools for this purpose. The Buchwald-Hartwig amination, for instance, is a widely used method for the arylation of amines, coupling an amine with an aryl halide or triflate. organic-chemistry.org This reaction can be used to attach complex aryl or heteroaryl groups to the aniline nitrogen, significantly expanding the structural diversity of the analogues.

Direct C-H functionalization offers a more atom-economical approach to modifying the aniline ring. nih.gov Palladium-catalyzed C-H olefination, for example, allows for the introduction of alkenyl groups at the para-position of aniline derivatives with high selectivity. nih.gov Similarly, nickel-catalyzed cross-coupling reactions can be employed for the direct alkylation of anilines, providing step-economic access to functionalized 2-pyrimidyl anilines, which are key motifs in various drugs. epfl.chresearchgate.net These amination and arylation strategies are instrumental in building more complex molecular architectures based on the this compound scaffold, enabling the exploration of more extensive chemical space in the search for novel bioactive compounds. nih.govjst.go.jp

Conjugation to Other Organic Scaffolds

The conjugation of this compound to various organic scaffolds is a key strategy in medicinal chemistry to develop new molecular entities with tailored biological activities. The primary amino group of the aniline serves as a versatile chemical handle for forming stable covalent bonds, such as amide, phosphoramidate (B1195095), and heterocyclic linkages. These conjugations create hybrid molecules that can interact with biological targets in novel ways, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.

The formation of an amide bond is one of the most fundamental and frequently used reactions in drug discovery, linking an amine with a carboxylic acid. nih.gov The synthesis of amide derivatives from this compound involves the activation of a carboxylic acid partner, which then reacts with the aniline's amino group.

Synthesis: A common and effective method for preparing amides from anilines, including those that are electron-deficient or sterically hindered, involves the use of coupling agents. nih.govnih.gov One widely adopted protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 4-Dimethylaminopyridine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov The reaction proceeds by the activation of the carboxylic acid with EDC to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester. DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which readily undergoes nucleophilic attack by the amine. nih.gov

Another established method employs Dicyclohexylcarbodiimide (DCC) and DMAP. ajchem-a.com In this procedure, DCC activates the carboxylic acid, and the resulting dicyclohexylurea byproduct precipitates from the reaction mixture, simplifying purification. ajchem-a.com These methods are amenable to a wide range of functionalized carboxylic acids, allowing for the synthesis of a diverse library of amide derivatives based on the this compound scaffold. nih.govajchem-a.com For instance, various NSAIDs containing a carboxyl group, such as naproxen, have been successfully coupled with aniline derivatives using these techniques. ajchem-a.com

Table 1: Common Coupling Methods for Amide Synthesis with Anilines

| Coupling Reagent System | Activator/Additive | Typical Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| EDC / HOBt | DMAP, DIPEA | CH₃CN, DMF, CH₂Cl₂ | Good for electron-deficient anilines; water-soluble urea (B33335) byproduct. | nih.gov, nih.gov |

| DCC | DMAP | CH₂Cl₂ | Insoluble dicyclohexylurea byproduct is easily filtered off. | ajchem-a.com |

| HATU | DIPEA | DMF | Highly efficient and fast reactions, but reagent is more expensive. | nih.gov |

This table presents interactive data on common methods for synthesizing amides from aniline derivatives.

Phosphoramidates, compounds containing a phosphorus-nitrogen (P-N) bond, are important in medicinal chemistry and serve as isosteres for phosphates or as prodrugs. researchgate.netresearchgate.net The synthesis of phosphoramidates from this compound involves the acylation of the amine with a suitable phosphorus-containing electrophile.

Synthesis: The Atherton-Todd reaction is a classical method for forming the P-N bond. beilstein-journals.org This reaction involves treating a dialkyl phosphite (B83602) with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride (CCl₄). beilstein-journals.org The reaction proceeds through the in-situ formation of a reactive phosphorus halide species. researchgate.net

A more direct and common approach is the reaction of the amine with a phosphoryl chloride derivative, such as diethyl chlorophosphate, in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. researchgate.net This nucleophilic substitution reaction is a versatile method for preparing a wide range of phosphoramidate derivatives. researchgate.net Alternative, greener strategies are also being developed, including catalytic oxidative couplings of phosphites and amines, which avoid the use of toxic chlorinated reagents. researchgate.net

Structure-Activity Relationship (SAR) Studies: The biological activity of phosphoramidates is highly dependent on the nature of the groups attached to the phosphorus atom and the amine. dokumen.pub For instance, in the development of insecticides and nematicides, SAR studies of phosphoramidate derivatives showed that the identity of the ester groups (e.g., O-ethyl) and the N-substituent on the phosphoramidate core were critical for potency and systemic activity. dokumen.pub The lipophilicity, steric bulk, and electronic properties of the substituents on the phosphorus can modulate the stability of the P-N bond, influence the molecule's ability to cross cell membranes, and determine its interaction with target enzymes. When designing phosphoramidate derivatives of this compound, the choice of the phosphorus-containing reagent (e.g., dialkyl or diaryl phosphoryl chlorides) would be a key parameter to vary in order to tune the physicochemical and biological properties of the resulting conjugate.

Table 2: Selected Synthetic Routes to Phosphoramidates from Amines

| Method | Phosphorus Reagent | Additives/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Atherton-Todd Reaction | Dialkyl Phosphite | CCl₄, Base (e.g., TEA) | In-situ generation of reactive phosphorus species. | researchgate.net, beilstein-journals.org |

| Phosphoryl Chloride Coupling | Diaryl/Dialkyl Chlorophosphate | Base (e.g., TEA, DIPEA) | Direct and versatile method for P-N bond formation. | researchgate.net |

| Staudinger-Phosphite Reaction | Phosphoryl Azide | Lewis Acid Catalyst | Utilizes potentially hazardous azides but avoids chlorinating agents. | researchgate.net |

| Catalytic Oxidative Coupling | Dialkyl H-phosphonate | Metal Catalyst (e.g., Cu-Co), O₂ | Greener chemistry approach, avoids toxic reagents. | researchgate.net |

This table provides interactive information on different synthetic strategies for producing phosphoramidates.

The quinoline (B57606) scaffold is a privileged structure found in numerous natural products and synthetic drugs with a wide array of pharmacological activities. researchgate.netchemrj.org Synthesizing quinoline hybrids by incorporating the this compound moiety can generate novel chemical entities for drug discovery programs.

Synthesis: Several classical and modern synthetic methods can be employed to construct quinoline rings using anilines as a key building block.

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. chemrj.org The reaction of this compound with a 1,3-dicarbonyl compound would lead to a specifically substituted quinoline.

Friedlander Synthesis: This synthesis involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., another ketone or aldehyde). chemrj.org While this compound itself is not the o-aminoaryl ketone, it could be used in related multi-component reactions that proceed via a Friedlander-type mechanism.

Three-Component Reactions: Modern approaches often involve metal-catalyzed three-component reactions of an aniline, an aldehyde, and a terminal alkyne. chemrevlett.com For example, copper or iron salts can effectively catalyze the one-pot synthesis of 2,4-disubstituted quinolines. chemrevlett.com Using this compound in such a reaction would place the 2-(4-methylcyclohexyl) group at the N-1 position, which subsequently rearranges to become a substituent on the resulting quinoline ring, typically at position 8 if the aniline is unsubstituted at the ortho position. However, with the subject compound, cyclization would be directed by the aniline nitrogen, leading to a complex polycyclic structure or requiring a different reaction pathway. A more direct application would be to use a substituted aniline where the 2-(4-methylcyclohexyl) group is attached to a different position, or to use it as a nucleophile to substitute a pre-formed quinoline core. For instance, 4-chloroquinolines can be readily substituted by anilines to form 4-aminoquinoline (B48711) derivatives. mdpi.comnih.gov

Table 3: Common Synthetic Methods for Quinoline Derivatives Involving Anilines

| Synthesis Name | Reactants | Catalyst/Conditions | Resulting Substitution Pattern | Reference(s) |

|---|---|---|---|---|

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Forms substituted quinolines. | chemrj.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl, ZnCl₂) | Flexible method for various substituted quinolines. | chemrj.org |

| Friedlander Synthesis | o-Aminoaryl Aldehyde/Ketone, Carbonyl Compound | Acid or Base | Condensation to form the quinoline ring. | chemrj.org |

| A³ Coupling/Cyclization | Aniline, Aldehyde, Alkyne | Metal Catalyst (Cu, Fe, Ag) | One-pot synthesis of 2,4-disubstituted quinolines. | chemrevlett.com |

This table interactively displays various named reactions used to synthesize quinolines from anilines.

Theoretical and Computational Chemistry Studies on 2 4 Methylcyclohexyl Aniline

Quantum Chemical Computations

Quantum chemical computations, grounded in the principles of quantum mechanics, are used to calculate the electronic structure and properties of molecules. These calculations provide fundamental information about molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. By employing functionals such as B3LYP or PBE with a suitable basis set like 6-311++G(d,p), researchers can accurately predict geometric parameters. researchgate.net For 2-(4-Methylcyclohexyl)aniline, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The optimization process would account for the steric and electronic interactions between the aniline (B41778) ring and the 4-methylcyclohexyl substituent, determining their preferred relative orientation.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents typical values expected from a DFT calculation; actual values would be determined by specific computational parameters.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-N | ~1.40 Å |

| Bond Length | C(aromatic)-C(cyclohexyl) | ~1.51 Å |

| Bond Angle | C-N-H | ~112° |

| Dihedral Angle | C-C-N-H | Variable (defines amine orientation) |

The electronic structure of a molecule governs its reactivity and optical properties. Key aspects of this are analyzed through several computational approaches.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.nettandfonline.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the aromatic π-system. The LUMO is likely to be distributed across the antibonding π* orbitals of the benzene (B151609) ring. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.2 | Electron-donating capability |

| LUMO Energy | -0.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Fukui Functions : These functions are used within DFT to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. tandfonline.comuantwerpen.be By analyzing the change in electron density as an electron is added or removed, Fukui functions can identify which atoms are most susceptible to attack. For this compound, these calculations would likely pinpoint the nitrogen atom and the ortho and para positions of the aniline ring as the primary sites for electrophilic attack.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, similar to a Lewis structure. uni-muenchen.denumberanalytics.com This method quantifies atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions. researchgate.net For this molecule, NBO analysis would detail the donation of electron density from the nitrogen's lone pair into the aromatic ring's antibonding orbitals, a key factor in the reactivity of anilines. It also elucidates the nature of the C-N and C-C bonds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. tandfonline.com An MD simulation for this compound would involve calculating the trajectories of its atoms by solving Newton's equations of motion. This provides insight into the molecule's conformational dynamics, such as the rotation around the C-C bond connecting the two rings and the "ring flip" of the cyclohexane (B81311) moiety. dntb.gov.ua Such simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in various solvents or in proximity to a biological receptor.

Stereochemical and Conformational Analysis

The structure of this compound presents interesting stereochemical and conformational possibilities. The cyclohexane ring is substituted at the 1 and 4 positions, leading to cis and trans diastereomers.

Trans isomer : The aniline and methyl groups are on opposite sides of the cyclohexane ring. The most stable conformation is the chair form where both bulky substituents occupy equatorial positions to minimize steric strain (1,3-diaxial interactions).

Cis isomer : The aniline and methyl groups are on the same side of the ring. In the chair conformation, one substituent must be in an axial position while the other is equatorial.

Computational methods can precisely calculate the energy difference between these various isomers and conformers. dss.go.th By mapping the potential energy surface, the most stable, low-energy conformations can be identified, which is crucial for understanding the molecule's prevalent shape and how it interacts with other molecules.

Computational Elucidation of Reaction Pathways and Transition States

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. For a reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods can identify the structures of all intermediates and, crucially, the transition states that connect them. acs.org

The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate. nist.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows chemists to predict reaction feasibility, understand factors controlling selectivity, and design more efficient synthetic routes. acs.orgepfl.ch

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Assignment and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural assignment. The presence of the 4-methylcyclohexyl group attached at the C2 position of the aniline (B41778) ring introduces stereoisomerism (cis and trans diastereomers), which can be distinguished by NMR.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine (NH₂) protons, the aliphatic cyclohexyl protons, and the methyl protons.

Aromatic Protons (δ ≈ 6.5-7.2 ppm): The ortho-substitution pattern on the aniline ring will result in a complex multiplet pattern for the four aromatic protons. Their exact chemical shifts are influenced by the electron-donating amino group and the alkyl substituent.

Amine Protons (δ ≈ 3.5-4.5 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Cyclohexyl and Methyl Protons (δ ≈ 0.9-2.0 ppm): These aliphatic protons will appear in the upfield region. The methyl group (CH₃) on the cyclohexane (B81311) ring is expected to be a doublet around δ 0.9 ppm. The methine proton (CH) attached to the aromatic ring will be the most downfield of the aliphatic signals. The stereochemistry (cis vs. trans) significantly impacts the chemical shifts and coupling constants of the cyclohexyl protons due to different anisotropic effects from the benzene (B151609) ring. core.ac.uk For instance, in the trans isomer, the benzylic proton is typically axial, leading to large axial-axial couplings with neighboring protons.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms, assuming diastereomer separation.

Aromatic Carbons (δ ≈ 115-148 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the amino group (C1) will be significantly shielded, while the carbon attached to the cyclohexyl group (C2) will be deshielded. The chemical shifts of ortho- and para-carbons in anilines are sensitive to the orientation of the functional groups. mdpi.com

Cyclohexyl and Methyl Carbons (δ ≈ 20-50 ppm): The seven aliphatic carbons will appear in the upfield region. The chemical shifts of the cyclohexyl carbons provide valuable information about the ring's conformation and the substituent's orientation (axial vs. equatorial).

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Characteristics |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 | Complex multiplet pattern for 4 protons. |

| Aromatic C-NH₂ | - | ~145 - 148 | Quaternary carbon, shielded by NH₂. |

| Aromatic C-Cyclohexyl | - | ~135 - 140 | Quaternary carbon, deshielded. |

| NH₂ | 3.5 - 4.5 | - | Broad singlet, exchangeable with D₂O. |

| Cyclohexyl CH (benzylic) | 2.5 - 3.0 | ~40 - 45 | Multiplet, deshielded by aromatic ring. |

| Cyclohexyl CH₂/CH | 1.0 - 2.0 | ~25 - 38 | Complex overlapping multiplets. |

| CH₃ | ~0.9 | ~20 - 22 | Doublet. |

Note: The values presented are estimations based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Advanced NMR Techniques for Complex Structural Analysis

For an unambiguous assignment of all proton and carbon signals and to firmly establish the stereochemistry, two-dimensional (2D) NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. longdom.org It would be used to trace the connectivity within the aromatic ring and, separately, through the entire cyclohexyl ring system, confirming the proton assignments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), which were previously identified using COSY.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (like C1 and C2 of the aniline ring) by observing their correlations to nearby protons. For example, correlations from the benzylic proton on the cyclohexane to the aromatic C2 and C3 carbons would confirm the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry (cis vs. trans). NOESY detects protons that are close in space, regardless of whether they are bonded. For the trans isomer, a spatial correlation (NOE) would be expected between the benzylic proton and the axial protons at the C3 and C5 positions of the cyclohexane ring. In the cis isomer, different spatial correlations would be observed, allowing for clear differentiation. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and is excellent for identifying the functional groups present in 2-(4-Methylcyclohexyl)aniline. gantep.edu.trthermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a characteristic "fingerprint" of the molecule. Key absorption bands are expected for the amine, aromatic, and aliphatic moieties. cdnsciencepub.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretching | Medium, two bands |

| 3000 - 3100 | Aromatic C-H Stretching | Medium to Weak |

| 2850 - 2960 | Aliphatic C-H Stretching | Strong |

| ~1620 | N-H Scissoring (Bending) | Medium to Strong |

| 1500 - 1600 | Aromatic C=C Ring Stretching | Medium, multiple bands |

| 1250 - 1340 | Aromatic C-N Stretching | Medium to Strong |

| 740 - 760 | C-H Out-of-plane Bending | Strong (ortho-disubstitution) |

The N-H stretching region typically shows two distinct bands for a primary amine (-NH₂). researchgate.net The strong C-H stretching bands confirm the presence of the saturated cyclohexyl ring. A strong band around 750 cm⁻¹ would be indicative of the 1,2-disubstitution pattern on the benzene ring. tandfonline.com

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. ias.ac.in

Aromatic Ring Vibrations: The Raman spectrum is expected to show strong bands for the aromatic ring breathing mode (around 1000 cm⁻¹) and C=C stretching vibrations (around 1600 cm⁻¹). researchgate.net

C-N Stretching: The C-N stretching vibration in aromatic amines is also Raman active and typically appears around 1280 cm⁻¹. researchgate.net

Aliphatic C-H: The C-H stretching and bending modes of the methylcyclohexyl group will also be visible, though often the aromatic signals are more characteristic in the Raman spectrum of such compounds. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the aniline ring. The spectrum is characterized by absorption bands corresponding to electronic transitions between molecular orbitals. spcmc.ac.in

For aniline derivatives, two main absorption bands are typically observed:

Primary Band (E2-band): An intense absorption expected around 230-240 nm. This corresponds to a π → π* transition within the benzene ring, where the energy is influenced by the electron-donating -NH₂ group.

Secondary Band (B-band): A less intense, broader absorption expected around 280-290 nm. This band also arises from a π → π* transition and is characteristic of the benzene ring's fine structure, which is modified by the substituents. spcmc.ac.in

The presence of the ortho-alkyl (cyclohexyl) group can cause a slight bathochromic (red shift) or hypsochromic (blue shift) effect and may decrease the molar absorptivity (intensity) due to steric hindrance, which can twist the amino group out of the plane of the aromatic ring, reducing n-π conjugation. beilstein-journals.org

| Transition | Expected λₘₐₓ (nm) | Description |

| π → π* (E2-band) | ~235 | Intense absorption related to the primary excitation of the aromatic system. |

| π → π* (B-band) | ~285 | Weaker absorption characteristic of the substituted benzene ring. |

Note: The values are estimations based on typical spectra of ortho-alkylanilines. The solvent used can significantly influence the exact position of λₘₐₓ.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound. It provides crucial information regarding the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns under ionization. Electron Ionization (EI) mass spectrometry is particularly useful for detailing these fragmentation pathways.

The molecular formula for this compound is C₁₃H₁₉N, corresponding to a nominal molecular weight of 189 g/mol . In a typical EI mass spectrum, the compound is expected to exhibit a distinct molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 189. This peak confirms the molecular weight of the compound.

The fragmentation of this compound is governed by the chemical nature of its constituent parts: the aniline ring and the 4-methylcyclohexyl group. The analysis of related compounds and general principles of mass spectrometry suggest several predictable fragmentation pathways. aip.orgpressbooks.pub

One of the primary fragmentation processes for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. pressbooks.pub For this compound, the most significant fragmentation is expected to be the cleavage of the bond between the aniline and cyclohexyl moieties.

Key predicted fragmentation pathways include:

Loss of the cyclohexyl ring: Cleavage of the C-N bond can lead to the formation of a stable anilinium radical cation or related structures.

Fragmentation of the 4-methylcyclohexyl ring: The aliphatic ring can undergo fragmentation, including the loss of a methyl radical (•CH₃) to form a fragment ion at m/z 174 (M-15). Subsequent loss of ethene (C₂H₄) from the cyclohexyl ring is also a common pathway for such structures. aip.org

Fragmentation of the aniline moiety: The aniline portion of the molecule can undergo fragmentation patterns similar to aniline itself, which famously includes the loss of hydrogen cyanide (HCN) from the aromatic ring, leading to the formation of a cyclopentadienyl (B1206354) cation fragment. nist.gov

The mass spectrum of N-(2-methylcyclohexyl)-o-toluidine, an isomer of the target compound, shows characteristic fragments resulting from cleavages of the cyclohexyl and aniline rings, providing a comparative basis for predicting the fragmentation of this compound. rsc.org

The following table summarizes the predicted major ions in the EI mass spectrum of this compound based on established fragmentation principles.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 189 | Molecular Ion | [C₁₃H₁₉N]•+ | Ionization of the parent molecule |

| 174 | [M - CH₃]•+ | [C₁₂H₁₆N]•+ | Loss of a methyl radical from the cyclohexyl group |

| 106 | [C₇H₈N]+ | [C₇H₈N]+ | Cleavage of the bond between the rings, forming a methylaniline-like fragment |

| 93 | [C₆H₇N]•+ | [C₆H₇N]•+ | Aniline radical cation from cleavage |

This detailed analysis of the fragmentation pattern, in conjunction with the precise molecular weight determination, allows for unambiguous confirmation of the structure of this compound in research settings.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-methylcyclohexyl)-o-toluidine |

Catalytic Applications and Rational Ligand Design Incorporating 2 4 Methylcyclohexyl Aniline Moieties

Design Principles for 2-(4-Methylcyclohexyl)aniline-Derived Ligands

The rational design of ligands is crucial for the development of efficient and selective catalysts. nih.gov The unique structural features of this compound, namely its bulky cyclohexyl group and the aniline (B41778) nitrogen donor, make it an interesting building block for creating tailored ligand systems.

The reactivity and selectivity of a metal catalyst are profoundly influenced by the steric and electronic properties of its ligands. nih.gov Ligands derived from this compound offer specific characteristics in both these areas.

Steric Effects: The 4-methylcyclohexyl group is a significant steric controller. Its non-planar, bulky nature can create a defined pocket around the metal center. This steric hindrance is thought to facilitate crucial steps in catalytic cycles, such as reductive elimination, and can help maintain a catalytically active monoligated metal species in solution. nih.gov The orientation of this bulky group can influence the accessibility of substrates to the catalytic site, thereby controlling regioselectivity and, in chiral variants, enantioselectivity. In the context of Schiff base complexes, for instance, steric effects can play a major role, with bulky substituents often leading to more stable catalyst adducts. nih.gov

Electronic Effects: The aniline moiety possesses a nitrogen atom with a lone pair of electrons that can coordinate to a metal center. The 4-methylcyclohexyl substituent, being an alkyl group, is electron-donating through an inductive effect. This electron-donating nature increases the electron density on the aniline nitrogen and, subsequently, on the metal center to which it is coordinated. An electron-rich metal center can have its nucleophilicity and reactivity altered. For example, in some catalytic systems, ligands with electron-donating groups can enhance the catalytic activity. nih.gov Conversely, in other systems, electron-withdrawing groups on aniline-derived ligands have been shown to lead to more active catalysts. nih.gov The tuning of these electronic properties is a key strategy in optimizing catalyst performance.

The interplay between these steric and electronic factors is complex and allows for the fine-tuning of a catalyst's behavior. For instance, in N-heterocyclic carbene (NHC) ligands derived from anilines, the steric features of the N-aryl substituents can contribute significantly to selectivity, while the electronic properties affect the reaction's efficiency. researchgate.net

The second coordination sphere consists of molecules and ions that are not directly bonded to the metal center but interact with the primary ligands through non-covalent forces such as hydrogen bonding, and electrostatic or hydrophobic interactions. nih.gov These interactions, though weaker than direct coordination bonds, are critical in modulating the reactivity of the catalytic center. researchgate.net

For ligands derived from this compound, the N-H group of the aniline can act as a hydrogen bond donor, creating specific interactions within the second coordination sphere. These interactions can:

Stabilize Intermediates: Hydrogen bonds can stabilize key intermediates or transition states in a catalytic cycle.

Orient Substrates: The secondary sphere can help to pre-organize substrate molecules for the desired reaction, enhancing selectivity.

Modulate Redox Potentials: The environment around the primary coordination sphere can influence the electronic properties of the metal center, thereby tuning its redox potential. nih.gov

The importance of the second coordination sphere is well-established in metalloenzymes, where complex protein structures precisely control the environment around a metal active site to achieve remarkable catalytic efficiency and selectivity. nih.gov In synthetic catalysts, mimicking these principles by designing ligands that can form specific secondary sphere interactions is a growing area of research. researchgate.net The cyclohexyl group can also participate in hydrophobic interactions, further influencing the catalyst's local environment.

Applications in Transition Metal Catalysis

Ligands bearing aniline moieties are widely used in transition metal catalysis. The specific steric and electronic profile of this compound makes it a potentially valuable component for ligands in various catalytic transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netwiley.com The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. nih.gov Aniline derivatives can be used as ligands in these reactions. For example, well-defined and stable [(NHC)PdCl2(aniline)] complexes have been shown to be highly active precatalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The use of different anilines allows for the fine-tuning of the catalyst's properties. nih.gov

While specific data for this compound in these systems is not prevalent in the literature, the use of other bulky anilines suggests its potential. The steric bulk of the 4-methylcyclohexyl group could be advantageous in promoting the reductive elimination step, which is often rate-limiting in cross-coupling cycles.

Table 1: Representative Palladium-Catalyzed Reactions with Aniline-Type Ligands This table presents data for analogous aniline-based ligand systems to illustrate potential applications.

| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Reference |